molecular formula C17H20N2O4 B10982451 methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate

methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate

Cat. No.: B10982451
M. Wt: 316.35 g/mol
InChI Key: YKJOTPNQKCAITF-AWEZNQCLSA-N
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Description

METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a methyl ester, an amide, and an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the amide and ester functional groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate
  • 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid

Uniqueness

Compared to these similar compounds, METHYL (2S)-3-METHYL-2-{[(2-METHYL-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINYL)CARBONYL]AMINO}BUTANOATE stands out due to its combination of functional groups and the presence of the isoquinoline moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]butanoate

InChI

InChI=1S/C17H20N2O4/c1-10(2)14(17(22)23-4)18-15(20)13-9-19(3)16(21)12-8-6-5-7-11(12)13/h5-10,14H,1-4H3,(H,18,20)/t14-/m0/s1

InChI Key

YKJOTPNQKCAITF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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